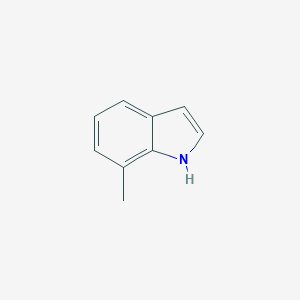

7-Methylindole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWPHCDTOLQQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239374 | |

| Record name | 7-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very faintly beige fine plates; [Sigma-Aldrich MSDS] | |

| Record name | 7-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00603 [mmHg] | |

| Record name | 7-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

933-67-5 | |

| Record name | 7-Methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z1E6HIT9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 7 Methylindole and Its Derivatives

Classical and Conventional Synthetic Routes

Classical and conventional synthetic routes for 7-methylindole and its derivatives often rely on well-established named reactions and fundamental organic transformations. These methods typically involve multi-step sequences and have been foundational in the synthesis of the indole (B1671886) core.

Reactions Involving 2-Methylaniline Precursors

One common approach to synthesizing this compound involves using 2-methylaniline (o-toluidine) as a starting material. prepchem.com A notable example is a process where 2-methylaniline is reacted with epichlorohydrin (B41342) in the presence of a Lewis acid like aluminum chloride (AlCl3) in tetrahydrofuran. guidechem.comchembk.com This initial reaction yields N-hydroxyethyl-2-methylaniline. guidechem.comchembk.com Subsequent treatment of this intermediate with a Sn/activated carbon catalyst in acetonitrile (B52724) leads to the formation of this compound with a reported yield of 64.3%. guidechem.comchemicalbook.com

Another classical method is the Madelung synthesis, which involves the intramolecular cyclization of N-acyl-o-toluidines at high temperatures with a strong base. wikipedia.org This method is particularly useful for producing simple indoles. bhu.ac.in However, the harsh reaction conditions, often requiring temperatures between 200–400 °C and bases like sodium or potassium alkoxide, limit its application to substrates without sensitive functional groups. wikipedia.orgbhu.ac.in

Approaches from Nitro-Substituted Toluene (B28343) Derivatives

The Leimgruber-Batcho indole synthesis is a versatile method that utilizes ortho-nitrotoluene derivatives as precursors. researchgate.netwikipedia.org This two-step process begins with the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a β-dimethylamino-2-nitrostyrene intermediate. guidechem.comgoogle.com The subsequent reductive cyclization of this intermediate yields the indole. google.com For the synthesis of this compound, 2,3-dinitrotoluene (B167053) would be the starting material. The nitro group is reduced to an amino group, which then displaces the N,N-disubstituted amino function to effect cyclization. google.comgoogle.com For instance, trans-β-dimethylamino-3-methyl-2-nitrostyrene can be hydrogenated using a palladium on carbon catalyst to produce this compound. google.comgoogle.com Another variation involves refluxing the intermediate with iron powder in anhydrous ethanol (B145695) and glacial acetic acid, which also results in the formation of this compound. guidechem.com

The Bartoli indole synthesis is another effective method for preparing 7-substituted indoles from ortho-substituted nitroarenes. wikipedia.org This reaction involves treating the nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.org The steric hindrance of the ortho-substituent is often crucial for the success of the reaction. wikipedia.org

Synthesis from Formanilide (B94145) Precursors

The synthesis of indoles from formanilide precursors is a less common but still relevant classical approach. One method involves the reaction of 4-bromo-2-methylaniline (B145978), which is first converted to an N-formyl derivative. google.com This is followed by iodination and a Sonogashira coupling reaction before the final ring-closing step to yield the indole. google.com While this specific example leads to a substituted this compound, the core strategy of using a formanilide as a key intermediate is applicable.

Multicomponent Reaction Strategies for Indole Core Construction

Multicomponent reactions (MCRs) offer an efficient pathway to construct the indole core in a single step from three or more reactants. rsc.orgmdpi.com These reactions are atom-economical and can quickly generate molecular complexity. rsc.org For example, a copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia (B1221849) can selectively synthesize various indole derivatives. organic-chemistry.org Another MCR involves the reaction of 2-methylindole (B41428) with aromatic aldehydes and various cyclic dienophiles in the presence of copper sulfate (B86663) to afford diverse spirotetrahydrocarbazoles. beilstein-archives.org While not directly producing this compound itself, these examples showcase the power of MCRs in assembling complex indole-containing structures. A unique MCR has been reported for the modular assembly of indole-fused seven-membered heterocycles where indole, formaldehyde (B43269), and amino hydrochloride assemble to yield indole-fused oxadiazepines. rsc.org

Modern and Green Synthetic Strategies

Modern synthetic methods for this compound and its derivatives focus on improving efficiency, selectivity, and sustainability. These strategies often employ transition metal catalysis to achieve transformations under milder conditions and with greater functional group tolerance.

Transition Metal-Catalyzed Syntheses, Including Nickel and Palladium Catalysis

Transition metals, particularly nickel and palladium, have been extensively used in modern indole synthesis.

Nickel Catalysis: Nickel-catalyzed reactions have emerged as a powerful tool for the synthesis of functionalized indoles. For instance, a nickel-catalyzed asymmetric hydroarylation of 1,3-dienes with indoles, including this compound, has been reported to produce chiral indole derivatives with high regio- and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org This reaction is performed under redox-neutral and mild conditions, tolerating various functional groups. chinesechemsoc.orgchinesechemsoc.org Another example involves the use of a Raney nickel catalyst in the hydrogenation of a crude product mixture to increase the yield of 7-alkylindoles. google.com

Palladium Catalysis: Palladium catalysis is widely employed for the synthesis and functionalization of indoles. nih.govacs.org Palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes using carbon monoxide as the reducing agent is a powerful method for creating a variety of functionalized indoles. orgsyn.org Palladium catalysts, such as Pd(OAc)2, are also used in the synthesis of 3-substituted indoles from o-dihaloarenes and N-allylamines. organic-chemistry.org Furthermore, a novel palladium-catalyzed cascade reaction of 2-methylindoles with 2-iodobenzyl bromide leads to the formation of indole-fused tricyclic systems. eurekaselect.com In some cases, palladium catalysts are used in conjunction with other reagents, such as in the Sonogashira coupling step in the synthesis of 5-bromo-7-methylindole. google.com

The following table provides a summary of selected synthetic methods for this compound, highlighting the starting materials, key reagents, and reported yields.

| Starting Material(s) | Key Reagents/Catalyst | Product | Yield (%) | Reference(s) |

| 2-Methylaniline, Epichlorohydrin | AlCl₃, Sn/activated carbon | This compound | 64.3 | guidechem.comchemicalbook.com |

| trans-β-Dimethylamino-3-methyl-2-nitrostyrene | Pd/C, H₂ | This compound | - | google.comgoogle.com |

| Substituted 2-nitro-β-dimethylaminostyrene | Fe powder, EtOH, Acetic Acid | This compound | 64.9 | guidechem.com |

| o-Toluidine | - | This compound | 32 | prepchem.com |

Environmentally Benign Methodologies (e.g., Aqueous Media, Solid Acid Catalysts)

The development of environmentally friendly synthetic methods is a significant focus in modern chemistry. For the synthesis of indole derivatives, this includes the use of water as a solvent and the application of solid acid catalysts. nih.gov These approaches aim to reduce or eliminate the use of hazardous solvents and reagents. google.comresearchgate.net

Water is considered a green solvent due to its non-toxic nature. Research has shown that reactions to form bis(indolyl)methanes, for example, can be successfully carried out in water. openmedicinalchemistryjournal.com One such method involves the reaction of indoles with carbonyl compounds in the presence of dodecylsulphonic acid in water, which results in high yields and short reaction times. openmedicinalchemistryjournal.com Glycerol has also been identified as an effective and green promoting medium for the electrophilic activation of aldehydes in catalyst-free synthesis of di(indolyl)methanes. researchgate.net

Solid acid catalysts offer advantages such as ease of separation from the reaction mixture, potential for recyclability, and low cost. nih.gov Various solid acid catalysts have been employed in indole synthesis, including:

Silica sulfuric acid (SSA) : Used for the synthesis of bis(indolyl)alkanes from indoles and carbonyl compounds under solvent-free conditions. researchgate.net

Nano TiO2/SiO2 : A solid Lewis acid catalyst effective for the condensation of indoles with isatins. researchgate.net

K-10 montmorillonite : This clay catalyst has been used for the alkylation of indoles with nitroalkenes under solvent-free conditions. nih.gov

Cellulose Sulfuric Acid (CSA) : A non-hygroscopic solid acid catalyst used for synthesizing indole derivatives from indoles and substituted aromatic aldehydes under solvent-free conditions. It can be reused multiple times without significant loss of activity. openmedicinalchemistryjournal.com

Indion Ina 225h resin : A reusable catalyst for the preparation of indole derivatives from the reaction of indoles with aldehydes. openmedicinalchemistryjournal.com

Biochar-modified g-C3N4·SO3H (BCNSA) catalyst : A novel catalyst derived from amla seed powder that has shown high efficiency in synthesizing bis-indole derivatives in water. rsc.org

These green methodologies offer sustainable alternatives to conventional synthetic routes. researchgate.net

Catalyst-Free and Microwave-Assisted Syntheses

In addition to green catalysts, catalyst-free and microwave-assisted methods are gaining prominence in the synthesis of this compound and its derivatives.

Catalyst-Free Synthesis: The synthesis of bis(indolyl)methanes has been achieved by simply grinding indole with aromatic aldehydes without any catalyst or solvent. tandfonline.comresearchgate.net This solvent-free and catalyst-free approach aligns with the principles of green chemistry by minimizing waste. tandfonline.com Another catalyst-free method involves the use of polyethylene (B3416737) glycol (PEG) 400 as a reaction promoter and medium for the multicomponent reaction of indole, aromatic aldehydes, and C-H activated acids to produce 3-substituted indoles. Similarly, domino reactions of arylglyoxals with enamines can proceed under catalyst-free conditions to yield 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, leading to shorter reaction times and often improved yields. reading.ac.uknih.gov This technique has been successfully applied to the synthesis of various indole derivatives. For instance, an efficient synthesis of 7-azaindoles has been developed using microwave irradiation for the iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. rsc.org Microwave assistance has also been used in the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds to produce indole-substituted alkenes in good yields within minutes. researchgate.net Furthermore, the cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids to form 1-acetyl-1H-indol-3-yl acetates can be achieved in just one minute under microwave irradiation. reading.ac.uk

Regioselective Synthesis of 7-Substituted Indoles

The synthesis of indoles with substituents specifically at the 7-position is a notable challenge that has been addressed by specific synthetic methods.

Bartoli Indole Synthesis and Related Adaptations for 7-Substitution

The Bartoli indole synthesis is a powerful and flexible method for the preparation of 7-substituted indoles. researchgate.netwikipedia.orgjpionline.org This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgresearchgate.net A key advantage of the Bartoli synthesis is its ability to produce 7-substituted indoles, which are often difficult to obtain through classical indole syntheses like the Fischer or Reissert methods. researchgate.netjpionline.org

The mechanism requires an ortho-substituent on the nitroarene, and bulkier groups at this position often lead to higher yields by facilitating a thieme-connect.comthieme-connect.com-sigmatropic rearrangement. wikipedia.org The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org

A significant adaptation of this methodology involves using a transient ortho-substituent, such as bromine. researchgate.netorganic-chemistry.org For example, o-bromonitrobenzenes can be reacted with vinyl Grignard reagents to produce 7-bromoindoles. organic-chemistry.org The bromine atom directs the cyclization and can subsequently be removed, providing a route to 7-unsubstituted indoles. organic-chemistry.org This strategy has been used in the total synthesis of various indole alkaloids. organic-chemistry.orgrsc.org The Bartoli reaction has also been extended to the use of substituted nitroanilines to create amino-substituted indoles. researchgate.net

Stereoselective and Enantioselective Methodologies for this compound Derivatives

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral indole derivatives, which are important in medicinal chemistry.

Recent advancements have led to the first enantioselective synthesis of N-alkylated indoles catalyzed by a dinuclear zinc-ProPhenol complex. nih.gov This method has been successfully applied to this compound, affording the N-alkylation product in good yield (63%) and high enantiomeric ratio (98:2 e.r.). nih.gov

N-Heterocyclic carbene (NHC) catalysis has also emerged as a tool for the enantioselective functionalization of indoles. mdpi.com Asymmetric NHC-catalyzed domino reactions have been developed for the synthesis of pyrroloquinolines from 7-substituted indoles that possess a Michael acceptor moiety. mdpi.com Another NHC-catalyzed reaction involves the activation of indole-7-carbaldehyde derivatives to react with various carbonyl compounds, resulting in high enantiomeric ratios and yields. mdpi.com

Furthermore, chemodivergent and stereoselective syntheses of diverse indole derivatives have been achieved through reactions of 3-indolylmethanols with Nazarov reagents, controlled by the reaction conditions to favor specific cyclization pathways. researchgate.net Catalytic asymmetric tandem reactions of tertiary enamides have also been developed to produce indolizino[8,7-b]indole derivatives with high enantioselectivity. rsc.org

Synthesis of Advanced this compound Derivatives

The synthesis of more complex derivatives, such as halogenated analogues, builds upon the fundamental this compound scaffold.

Preparation of Halogenated this compound Analogues (e.g., 5-bromo-7-methylindole)

Halogenated indoles are valuable intermediates in organic synthesis, allowing for further functionalization through cross-coupling reactions. nih.gov Several methods exist for the synthesis of halogenated this compound derivatives.

One approach to synthesize 5-bromo-7-methylindole starts from 4-bromo-2-methylaniline. google.com The process involves iodination, a Sonogashira coupling reaction, and a final ring-closing reaction to yield the desired product. google.com Another patented method describes the synthesis of 4-bromo-7-methylindole-2-carboxylic acid from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate. google.com

The direct bromination of this compound can also be employed. For instance, the synthesis of (5-Bromo-7-methyl-1H-indol-4-yl)methanol involves the bromination of this compound at the 5-position, followed by a reaction with methanol.

In some cases, halogenation is achieved using reagents like N-bromosuccinimide (NBS). nih.gov The synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione derivatives can be initiated by the bromination of this compound. smolecule.com

The table below provides a summary of the yields for the synthesis of 5-bromo-7-methylindole from 4-bromo-2-methylaniline as reported in a patent. google.com

| Reactant | Product | Yield |

| 4-bromo-2-methylaniline | 5-bromo-7-methylindole | 79% |

| 4-bromo-2-methylaniline | 5-bromo-7-methylindole | 80% |

| 4-bromo-2-methylaniline | 5-bromo-7-methylindole | 78.8% |

Targeted Derivatization for Specific Pharmacological Applications

This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives being explored for a wide range of therapeutic applications. biosynth.comopenmedicinalchemistryjournal.com The strategic functionalization of the this compound core allows for the synthesis of novel analogs with tailored pharmacological profiles, targeting various diseases. biosynth.comjpionline.org

Derivatives of this compound have shown potential across several therapeutic areas, including as anticancer, anti-inflammatory, antifungal, and antiviral agents. biosynth.commedchemexpress.comsigmaaldrich.com The indole ring system is a privileged structure in drug discovery, and modifications at the C7 position, as well as other sites, can significantly influence biological activity. acs.orgnih.gov

Table 1: Pharmacological Applications of this compound Derivatives

One notable example of targeted derivatization is the development of 7-hydroxyl-1-methylindole-3-acetonitrile (7-HMIA), a synthetic analog of arvelexin. nih.gov This compound demonstrates significant anti-inflammatory properties. nih.gov Research has shown that 7-HMIA inhibits the release of proinflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in macrophages. nih.gov Its mechanism involves suppressing PGE2 production by reducing the mRNA stability of microsomal prostaglandin E synthase (mPGES-1) and inhibiting the NF-κB pathway. nih.gov

The synthesis of various indole derivatives for therapeutic use is a major focus of research. openmedicinalchemistryjournal.comnih.gov The this compound core can be modified through various chemical reactions, such as Friedel-Crafts alkylation and reductive formylation, to produce a diverse library of compounds for screening. medchemexpress.comsigmaaldrich.com Furthermore, the C7 position of the indole ring is a key site for functionalization to create novel, biologically active molecules. acs.org The development of methods for direct C7 functionalization of indole derivatives is crucial for expediting the discovery of new drugs. acs.org The resulting derivatives are then evaluated for their potential in treating conditions ranging from cancer to infectious diseases and inflammatory disorders. biosynth.comopenmedicinalchemistryjournal.com

Table 2: Compound Names and PubChem CIDs

Reactivity and Functionalization Studies of 7 Methylindole

Electrophilic Aromatic Substitution Reactions at the Indole (B1671886) Core

The indole ring is a π-excessive heterocycle, rendering it highly susceptible to electrophilic attack. The pyrrole (B145914) moiety is significantly more reactive than the benzene (B151609) ring, with substitution typically occurring at the C3 position due to its highest electron density and the ability to form a stable intermediate without disrupting the aromaticity of the benzene ring.

7-Methylindole serves as a reactant in Friedel-Crafts alkylation reactions. These reactions involve the alkylation of the aromatic ring, typically with an alkyl halide or other electrophilic alkylating agent in the presence of a Lewis acid catalyst. For indoles, the alkylation preferentially occurs at the nucleophilic C3 position.

Research has demonstrated the successful palladium-catalyzed Friedel-Crafts-type alkylation of this compound in water under aerobic conditions. Using an amphiphilic resin-supported 1,10-phenanthroline–palladium complex, the reaction of this compound with cinnamyl acetate (B1210297) derivatives proceeds efficiently. For example, the reaction with 1,3-diphenyl-2-propenyl acetate afforded 3-(1,3-diphenyl-2-propenyl)-7-methyl-1H-indole in a 77% yield. This highlights the C3 position as the primary site of electrophilic attack, even with a substituent present on the carbocyclic ring.

Table 1: Friedel-Crafts Alkylation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| This compound | 1,3-Diphenyl-2-propenyl acetate | PS-PEG resin-supported phenanthroline-palladium complex | 3-(1,3-diphenyl-2-propenyl)-7-methyl-1H-indole | 77% |

This compound is a known reactant for reductive formylation reactions, a common method for introducing a formyl group (-CHO) onto an aromatic ring. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like indoles. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF), which form the electrophilic Vilsmeier reagent in situ.

The reaction with this compound proceeds via electrophilic attack at the C3 position, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the corresponding C3-formylated product, this compound-3-carbaldehyde. This transformation is a foundational step for further synthetic modifications of the indole scaffold. Phosphorus(V) oxychloride is a key reagent in this process, acting as a dehydrating and chlorinating agent to facilitate the formation of the active electrophile. fishersci.ca

Table 2: General Vilsmeier-Haack Formylation of this compound

| Substrate | Reagents | Intermediate | Product | Position of Functionalization |

| This compound | 1. Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)2. H₂O | Iminium salt | This compound-3-carbaldehyde | C3 |

Friedel-Crafts Alkylation Reactions with this compound

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, avoiding the need for pre-functionalized starting materials. For indoles, the challenge lies in achieving regioselectivity among the multiple C-H bonds, particularly those on the less reactive benzene portion of the molecule.

The inherent electronic properties of the indole ring dictate that the C-H bonds of the pyrrole core are more reactive than those of the benzenoid ring. americanelements.com

C3-Functionalization : As seen in electrophilic substitutions like the Vilsmeier-Haack reaction, the C3 position is the most nucleophilic and sterically accessible site. A wide range of metal-free and metal-catalyzed reactions, including borylations and arylations, can be directed to this position. For instance, ligand-free iridium-catalyzed C-H borylation of N-acyl protected indoles selectively yields C3-borylated products. nih.govrsc.org

C2-Functionalization : Achieving selectivity at the C2 position is more challenging and often requires specific strategies. americanelements.com One approach is to use indole substrates where the C3 position is already substituted. Alternatively, directing groups on the indole nitrogen can steer metal catalysts to the C2 position. For example, copper-catalyzed C-H amidation has been shown to selectively functionalize the C2 position of certain indoles. beilstein-journals.org Furthermore, iridium-catalyzed C-H borylation can be directed to the C2 position by modifying the bipyridine-type ligands of the catalyst system. oup.com

Functionalizing the C-H bonds at the C4, C5, C6, and C7 positions of the indole's benzene ring is a significant synthetic hurdle due to their lower intrinsic reactivity compared to the pyrrole ring. americanelements.comx-mol.net Overcoming this challenge typically requires transition-metal catalysis coupled with directing group strategies to achieve site-selectivity.

C4-Functionalization : Directing groups installed at the C3 position can facilitate metal-catalyzed functionalization at the C4 position. For example, palladium-catalyzed C4-arylation of free (NH) indoles bearing a 3-acetyl group has been successfully demonstrated with iodoarenes. This reaction proceeds via a weak chelation-assisted mechanism.

C7-Functionalization : The C7 position can be targeted using directing groups on the indole nitrogen. An N-silyl directing group, for instance, enables iridium-catalyzed C7-borylation. acs.orgresearchgate.net This strategy is effective even when a substituent is present at the C6 position, highlighting the strong directing effect that overcomes steric hindrance. acs.org Similarly, rhodium catalysis with an N-phosphine directing group allows for the highly selective C7 arylation of indoles with aryl bromides. researchgate.netnih.gov This method is particularly valuable for synthesizing complex indole alkaloids.

Transition-metal catalysis is at the forefront of advanced C-H functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Various metals exhibit distinct catalytic activities and selectivities for modifying the indole scaffold.

Palladium Catalysis : Palladium catalysts are versatile for various cross-coupling reactions. They have been employed in the aerobic oxidative coupling of N-substituted indoles with other arenes and in directing-group-assisted C4-arylations. rsc.org

Rhodium Catalysis : Rhodium catalysts have proven exceptionally effective for the challenging C7-functionalization of indoles. By employing specific directing groups, such as a pivaloyl or phosphine (B1218219) group on the indole nitrogen, rhodium can catalyze C7-selective alkenylation and arylation. researchgate.netnih.govgoettingen-research-online.deosaka-u.ac.jp This allows for the construction of 7-arylindole moieties, which are key components of several natural products. researchgate.net

Iridium Catalysis : Iridium catalysts are prominently used for C-H borylation reactions. The regioselectivity of these transformations can be finely tuned by the choice of ligands and directing groups on the indole nitrogen. Depending on the reaction conditions, iridium can selectively install a boryl group at the C2, C3, or C7 positions, providing versatile intermediates for further synthetic elaboration. nih.govoup.comacs.org

Copper Catalysis : Copper, being an earth-abundant and less expensive metal, is an attractive catalyst for C-H functionalization. It has been successfully used in C-H amination and amidation reactions, including the selective amination at the C2 position of indoles and the diarylamination of indolines. beilstein-journals.orgrsc.org

Table 3: Summary of Metal-Catalyzed C-H Functionalization Strategies for Indoles

| Metal Catalyst | Target Position(s) | Type of Functionalization | Directing Group Example |

| Palladium (Pd) | C4 | Arylation | 3-Acetyl |

| Rhodium (Rh) | C7 | Arylation, Alkenylation | N-Phosphine, N-Pivaloyl |

| Iridium (Ir) | C2, C3, C7 | Borylation | N-Acyl, N-Silyl, Specific Ligands |

| Copper (Cu) | C2 | Amidation, Amination | Pyridinyl |

Radical-Mediated Functionalization of Indoles

The functionalization of indoles through radical-mediated pathways offers powerful methods for creating complex molecules. These reactions often proceed via mechanisms like homolytic aromatic substitution (HAS), where a radical adds to the indole's π-system, followed by the loss of a hydrogen atom to yield the functionalized product. acs.org

One area of study involves the generation of nitrogen-centered radicals, which can be harnessed for the synthesis of N-heterocycles. acs.org For instance, the gas-phase thermolysis of certain precursors can generate spirodienyl radical intermediates. The competitive decomposition of this intermediate can lead to the formation of this compound through the loss of a methyl cyanide (MeCN) molecule and a hydrogen atom. acs.org

Free radical cyclization is another key strategy, particularly for constructing fused ring systems. uow.edu.au This approach can be used to create indole-fused seven- or eight-membered rings from haloacetamide precursors attached to the indole core. While many examples start with substituents at other positions, the underlying principles of radical cyclization are broadly applicable to the indole scaffold. uow.edu.au More recent research has focused on the C-H functionalization of indolines (the saturated analog of indoles) using enzymatic carbene transfer. These reactions are believed to proceed through a stepwise, radical-mediated pathway, offering a method to introduce new functional groups onto the core structure, which can then be re-aromatized to the functionalized indole. wpmucdn.comchemrxiv.org

A significant advancement in the selective functionalization of the indole nucleus is the development of methods targeting the C7-position. Researchers have reported an iron-catalyzed C7-selective amination of indoles. This method utilizes a directed homolytic aromatic substitution (HAS) with an iron-aminyl radical, directly installing an NH2 group at the C7 position with high selectivity. researchgate.net This process is scalable and tolerates a variety of functional groups. researchgate.net

Multicomponent Reactions for the Construction of Indole-Fused Heterocycles

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the starting materials' atoms. nih.govrsc.org These reactions have emerged as a powerful tool in synthetic chemistry for building complex molecular scaffolds, including indole-fused heterocycles. nih.govresearchgate.net While many MCRs involving indoles rely on the nucleophilicity of the C3 position, new methods are being explored that involve other reactive sites. nih.govrsc.org

A notable MCR has been developed for the modular assembly of indole-fused seven-membered heterocycles. nih.govrsc.org In this process, an indole, formaldehyde (B43269), and an amino hydrochloride are reacted together. nih.gov The reaction proceeds through several intermediates. Initially, the indole reacts with formaldehyde to form a gramine-type intermediate, while the amino hydrochloride and formaldehyde generate an iminium species. nih.govrsc.org An alkylamination between these two intermediates occurs, followed by further condensation with formaldehyde. A final bis-nucleophilic addition by water or a sulfur source (like H₂S generated in situ) yields indole-fused oxadiazepines or thiadiazepines, respectively. nih.govrsc.org Although initial studies used 3-methylindole (B30407) as a model substrate, the reaction provides a general framework for creating these seven-membered fused rings from various indole derivatives. nih.gov

The following table summarizes the optimization of reaction conditions for the synthesis of an indole-fused oxadiazepine using 3-methylindole as a model substrate.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Acetic Acid | 45 | 37 |

| 2 | DMF | 45 | Low |

| 3 | THF | 45 | 75 |

| 4 | CH₃CN | 45 | 63 |

| 5 | DMSO | 45 | Low |

| 6 | DCM | 45 | 70 |

| 7 | MeOH | 45 | Low |

| Data sourced from studies on multicomponent reactions for indole-fused heterocycle assembly. nih.govrsc.org |

Other MCRs have been developed using different indole isomers and catalysts. For example, copper-catalyzed three- or four-component reactions of 2-methylindole (B41428), aromatic aldehydes, and various cyclic dienophiles in refluxing toluene (B28343) can produce diverse spirotetrahydrocarbazoles with high diastereoselectivity. beilstein-journals.org This represents an evolution of the Levy reaction, expanding the range of accessible complex carbazole (B46965) structures. beilstein-journals.org

Other Reactivity Pathways and Chemical Transformations of this compound

Beyond the specific reaction classes above, this compound undergoes various other chemical transformations and is used as a key reactant in the synthesis of diverse compounds. sigmaaldrich.comsigmaaldrich.com

Iridium-Catalyzed Borylation: A significant achievement in the selective functionalization of this compound is the development of an iridium-catalyzed borylation reaction. This method allows for the direct functionalization of unprotected 2-substituted indoles at the C7 position. msu.edu The reaction uses pinacolborane (HBPin) and an iridium catalyst. It is proposed that the reaction proceeds via nitrogen-directed C-H activation, making the typically less reactive C7 position accessible for borylation. This transformation is highly valuable as it provides a direct route to 7-borylated indoles, which are versatile intermediates for subsequent cross-coupling reactions to install aryl or alkyl substituents. msu.edu

Biotransformation: this compound can be transformed by microbiological systems. A bacterial strain identified as Enterobacter sp. M9Z has been shown to convert this compound into substituted indigo (B80030) dyes. nih.gov The proposed biotransformation pathway involves the oxidation of the indole ring to form intermediates like cis-indole-2,3-dihydrodiol and indoxyl, which then dimerize to form the indigoid product. Under specific conditions, the transformation rate of this compound by this strain can approach 100%, highlighting its potential as an efficient biocatalyst for producing novel dyes. nih.gov

Use as a Reactant: this compound serves as a versatile starting material for synthesizing a wide range of biologically and industrially relevant molecules. sigmaaldrich.comsigmaaldrich.com

Friedel-Crafts and Formylation Reactions: It is used as a reactant in Friedel-Crafts alkylation reactions and reductive formylation reactions. sigmaaldrich.commedchemexpress.com

Synthesis of Bioactive Compounds: It is a key reactant in the preparation of numerous pharmaceutically active compounds, including:

Tryptophan dioxygenase inhibitors with potential as anticancer immunomodulators. sigmaaldrich.com

Inhibitors of HIV-1 attachment. sigmaaldrich.com

Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors for diabetes management. sigmaaldrich.com

Pharmaceutically active pyrrolidine (B122466) analogues. sigmaaldrich.comsigmaaldrich.com

Plant growth inhibitors and antifungal agents. sigmaaldrich.comsigmaaldrich.com

Mechanistic Investigations of 7 Methylindole Reactions

Elucidation of Reaction Pathways and Identification of Transition States

Understanding the precise pathway a reaction follows is fundamental to controlling its outcome. For reactions involving substituted indoles like 7-methylindole, computational and experimental studies are employed to map out these pathways and identify key transition states.

In the context of metal-catalyzed reactions, Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction pathways. rsc.org These studies help to understand the origins of regioselectivity, for instance, in the oxidative Heck reaction of N-methylindole, by comparing the energy profiles of C2- and C3-alkenylation pathways. rsc.org For the ligand-free system, C3-palladation is generally favored over C2-palladation. rsc.org The mechanism involves the formation of a Pd(II)-ligand complex, from which a ligand must dissociate to allow for the coordination of the indole (B1671886) substrate. rsc.org

A nickel-catalyzed hydroarylation of 1,3-dienes with this compound has been shown to proceed through a sequence involving the LLHT (ligand-to-ligand hydrogen transfer) of a nickel-alcohol-diene complex. chinesechemsoc.org Computational studies of this reaction identified the C-C reductive elimination step as both rate- and enantio-determining. chinesechemsoc.org By calculating the energy barriers for the different transition states (TS-III-R and TS-III-S), researchers could predict which product enantiomer would be favorably formed, a finding that aligned with experimental results. chinesechemsoc.org The energy difference between these transition states is what dictates the enantioselectivity of the reaction. chinesechemsoc.org

Similarly, mechanistic studies involving other metal catalysts, such as palladium, have elucidated pathways involving consecutive steps like oxidative addition, decarboxylation, deprotonation, transmetalation, and reductive elimination. uw.edu.placs.org The specific step that determines selectivity can be identified by analyzing the energy profiles of all possible reaction pathways. uw.edu.placs.org

Role of Catalysts and Additives in Reaction Efficiency and Regio/Stereoselectivity

Catalysts and additives are pivotal in controlling the efficiency and selectivity of chemical reactions involving this compound. The choice of catalyst, ligand, and additives can dramatically influence reaction rates, yields, and the specific isomer (regio- or stereo-) that is formed.

In Friedel-Crafts alkylations, copper(II) complexes with trisoxazoline ligands have been used to catalyze the reaction between this compound and alkylidene malonates. acs.org The choice of the copper salt, such as Cu(OTf)₂ or Cu(ClO₄)₂·6H₂O, and the solvent system is critical for achieving high reactivity and enantioselectivity. acs.org For example, the use of this compound in a reaction with azadienes was found to significantly lower the yield, which was attributed to steric hindrance. nih.govacs.org Additives can also play a crucial role; for instance, adding 4-(dimethylamino)pyridine (DMAP) can suppress the formation of unwanted bis(indolyl)methane byproducts by reducing the catalyst's acidity, thereby improving chemoselectivity. nih.gov

The effect of alcoholic additives has also been noted. The addition of isopropyl alcohol was found to enhance reactivity but slightly diminish enantioselectivity in a Cu(II)-catalyzed Friedel-Crafts reaction. acs.org In contrast, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) significantly improved reactivity without a major loss in enantioselectivity. acs.org

In ruthenium-catalyzed annulation reactions of N-methylindole-3-carboxylic acid with alkynes, the presence of Cu(OAc)₂·H₂O as an oxidant is essential for the reaction to proceed via a carboxylate-assisted ruthenium(II)-catalyzed route. Attempting the reaction with other oxidants like (NH₄)₂S₂O₈ resulted in no product, and silver salt additives like AgSbF₆ actually decreased the catalytic efficacy.

Nickel-catalyzed hydroarylation reactions demonstrate good functional group tolerance, allowing for the reaction of this compound with various substituted dienes containing olefins, ethers, esters, and halogens. chinesechemsoc.org The catalyst system, typically involving a chiral ligand, is robust and effective across a range of substrates. chinesechemsoc.org

| Reaction Type | Catalyst/Ligand | Additive(s) | Effect on this compound Reactions | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Trisoxazoline / Cu(OTf)₂ | Isobutyl alcohol | High yield (+89%) and enantioselectivity. | acs.org |

| Friedel-Crafts Alkylation | Trisoxazoline / Cu(OTf)₂ | 1,1,2,2-tetrachloroethane (B165197) (solvent) | Good yield (90%) but with reversed and moderate enantioselectivity (-56%). | acs.org |

| Friedel-Crafts Alkylation | Bifunctional catalyst L43 | None specified | Greatly diminished yield, likely due to steric hindrance. | nih.govacs.org |

| Hydroarylation | Nickel Complex / Chiral Ligand | None specified | Good yields (66–90%) and high enantioselectivities (93.5:6.5 to 96.5:3.5 er). | chinesechemsoc.org |

Understanding Stereochemical Outcomes and Enantioselectivity Mechanisms

The synthesis of specific stereoisomers (enantiomers or diastereomers) is a primary goal in modern organic chemistry. For this compound, the stereochemical outcome of a reaction is determined by the specific interactions between the substrate, catalyst, and reagents within the transition state.

A proposed stereochemical model for the Friedel-Crafts reaction suggests that a bifunctional catalyst can cooperatively activate both the indole and the electrophile through hydrogen bonding. nih.govacs.org This assembly within a "chiral pocket" orients the substrates to avoid steric repulsion and facilitates the nucleophilic attack of the indole from a specific face (e.g., the Si-face), leading to the preferential formation of one enantiomer. nih.govacs.org

In certain copper-catalyzed Friedel-Crafts reactions involving this compound, a complete reversal of enantioselectivity has been observed simply by changing the solvent. acs.org For example, reactions run in isobutyl alcohol produced the (+)-enantiomer with high enantiomeric excess (ee), while switching the solvent to 1,1,2,2-tetrachloroethane (TTCE) resulted in the formation of the (–)-enantiomer. acs.org This dramatic solvent effect highlights its crucial role in defining the stereochemical outcome of the transformation. acs.orgscielo.br

For the nickel-catalyzed hydroarylation of dienes with this compound, computational studies have been instrumental in explaining the origin of the observed enantioselectivity. chinesechemsoc.org By analyzing the transition states for the C-C reductive elimination step, it was shown that the chiral catalyst creates a significant energy difference (ΔΔG≠) between the pathways leading to the (R)- and (S)-products. chinesechemsoc.org This energy difference, dictated by the catalyst's structure, directly translates into the high enantiomeric ratio observed experimentally. chinesechemsoc.org

Furthermore, stereodivergent synthesis strategies allow for the creation of a full set of stereoisomers by simply altering the catalyst's enantiomer or the starting material's geometry. d-nb.infonih.gov In the catalytic asymmetric allylboration of 3-methylindole (B30407) (skatole), using different enantiomers of the BINOL catalyst or different E/Z isomers of the allylboronic acid leads to the formation of different stereoisomers of the product. d-nb.infonih.gov This principle is broadly applicable to the stereocontrolled synthesis of derivatives from other substituted indoles like this compound.

| Reactant | Catalyst/Solvent System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| This compound | 2a/Cu(OTf)₂ in Isobutyl Alcohol @ -25 °C | 82% | +89% | acs.org |

| This compound | 2a/Cu(OTf)₂ in TTCE @ 0 °C | 90% | -56% | acs.org |

| This compound | 2a/Cu(ClO₄)₂·6H₂O in Acetone-Ether @ -20 °C | 95% | +74% | acs.org |

Computational Chemistry and Theoretical Studies of 7 Methylindole

Electronic Structure and Molecular Orbital Theory Applications

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of 7-methylindole. gatech.edu It describes how atomic orbitals on adjacent atoms combine to form molecular orbitals, which are distributed over the entire molecule. libretexts.org The two most important molecular orbitals in the context of reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. wikipedia.orgudel.edu

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com

For indole (B1671886) derivatives, the electronic structure is characterized by a π-electron system distributed across the bicyclic framework. pnas.org The introduction of a methyl group at the 7-position influences the electron distribution and, consequently, the energies of the frontier orbitals. researchgate.net Studies on related methylated indoles have shown that the methyl group acts as an electron-donating group, which can raise the energy of the HOMO, making the molecule a better electron donor. pnas.org

Theoretical calculations, such as those employing Hartree-Fock or Density Functional Theory (DFT) methods, can determine the energies and shapes of these molecular orbitals. gatech.edumdpi.com For instance, in a study of various methylated indoles, the HOMO and LUMO energies were calculated to understand their charge-transfer complex formation abilities. pnas.org The electron density distribution in the molecular orbitals of indole derivatives can be visualized to identify regions of high and low electron density, which correspond to potential sites for electrophilic and nucleophilic attack. researchgate.net S1 excitation in indole derivatives can lead to a decrease in electron density in certain bonds and an increase in others, along with a slight shift of electron density from the five-membered to the six-membered ring. researchgate.net

Density Functional Theory (DFT) Calculations for Conformational and Spectroscopic Analysis

Density Functional Theory (DFT) has become a standard and powerful computational method for investigating the properties of molecular systems, including this compound. nih.govmdpi.com DFT calculations are used to determine optimized molecular geometries, conformational preferences, and to simulate various spectroscopic properties with a good degree of accuracy. nih.govresearchgate.net

Conformational Analysis: For a molecule like this compound, conformational analysis primarily revolves around the orientation of the methyl group relative to the indole ring. While the indole ring itself is planar, the methyl group hydrogens can rotate. DFT calculations can predict the most stable conformation by finding the geometry that corresponds to the minimum energy on the potential energy surface. eurjchem.com For more complex derivatives of this compound, where other flexible substituents might be present, DFT is invaluable for exploring the conformational landscape and identifying low-energy conformers. eurjchem.com

Spectroscopic Analysis: DFT is widely used to predict spectroscopic data, which can then be compared with experimental results for validation. nih.gov

Vibrational Spectroscopy: Theoretical vibrational frequencies (Infrared and Raman) can be calculated using DFT. nih.gov These computed frequencies, after appropriate scaling, often show excellent agreement with experimental spectra, aiding in the assignment of vibrational modes to specific molecular motions. acs.org

NMR Spectroscopy: DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose and provides theoretical chemical shifts that correlate well with experimental data.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. This allows for the simulation of UV-Vis absorption spectra, helping to interpret the electronic transitions (e.g., π → π*) observed experimentally. ajol.info

For example, DFT calculations on related indole derivatives have been successfully used to assign vibrational spectra and to analyze the electronic transitions seen in UV-Vis spectra. nih.govdartmouth.edu The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results and is often benchmarked against experimental data where available. researchgate.net

Prediction of Reactivity Profiles and Regioselectivity through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions involving this compound. arxiv.org By analyzing the electronic properties of the molecule, chemists can anticipate which sites are most susceptible to electrophilic or nucleophilic attack.

The regioselectivity of reactions on the indole ring is a key aspect of its chemistry. Computational methods can explain and predict the outcome of reactions such as C-H functionalization. nih.gov For instance, in the case of N-methylindoles, computational analysis has shown that the mechanism of palladation can be described as a concerted metalation-deprotonation (CMD), and the calculated activation energies for this pathway correlate with experimental outcomes. uri.edu

Several theoretical concepts and calculated parameters are used to predict reactivity:

Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO provides a first approximation of reactivity. Electrophilic attacks are expected to occur at positions where the HOMO density is highest, while nucleophilic attacks are favored at sites with high LUMO density. wikipedia.org

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (electron-rich, typically colored red) are susceptible to electrophilic attack, while regions of positive potential (electron-poor, typically blue) are prone to nucleophilic attack.

Fukui Functions and Dual Descriptors: These are more sophisticated reactivity indices derived from conceptual DFT. researchgate.net The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. ajol.info It helps to identify the most electrophilic and nucleophilic sites in a molecule. researchgate.net Parr functions, based on changes in atomic spin density, are also used to characterize electrophilic and nucleophilic centers. rsc.orgluisrdomingo.com

Distortion/Interaction Model: This model can be used to predict regioselectivity in reactions like those involving indolynes. It posits that the regioselectivity is controlled by the energy required to distort the aryne into the geometry of the transition state. nih.gov For 6,7-indolyne, nucleophilic attack is favored at the C6 position due to a smaller distortion energy. nih.gov

By calculating these properties for this compound, a detailed reactivity profile can be constructed, guiding synthetic efforts to achieve desired regiochemical outcomes. For example, computational studies on substituted indoles have successfully predicted the site selectivity of C-H functionalization reactions. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a detailed view of conformational changes and intermolecular interactions over time. nih.govniscpr.res.in

For this compound and its derivatives, MD simulations can be applied to:

Explore Conformational Space: While DFT is excellent for finding energy minima, MD simulations can explore the conformational landscape of flexible molecules at a given temperature. uni-duesseldorf.de This is particularly useful for larger derivatives of this compound, where multiple rotatable bonds may exist. The simulation can reveal the accessible conformations and the transitions between them. nih.gov

Simulate Solvation: MD simulations explicitly model the solvent molecules around a solute, providing a realistic picture of how the solvent influences the conformation and dynamics of this compound.

Study Biomolecular Interactions: When this compound or its derivatives act as ligands for biological macromolecules like proteins, MD simulations can be used to study the stability of the ligand-protein complex. niscpr.res.in These simulations can reveal how the ligand's conformation adapts within the binding site and highlight key interactions that stabilize the complex. pnas.org

The process of an MD simulation typically involves:

System Setup: Building the initial system, which includes the molecule of interest (e.g., a this compound derivative) and often solvent molecules (like water) in a simulation box. pnas.org

Energy Minimization: Optimizing the initial geometry to remove any unfavorable contacts or high-energy structures. pnas.org

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to bring it to a stable state. pnas.org

Production Run: Running the simulation for a desired length of time (from nanoseconds to microseconds) to collect data on the system's dynamics. pnas.org

Analysis of the resulting trajectory can provide information on conformational preferences, the flexibility of different parts of the molecule, and the dynamics of its interaction with its environment. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com For derivatives of this compound, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors or receptor ligands. nih.gov

The fundamental principle of QSAR is that the variation in the biological activity of a group of similar compounds is dependent on the variation in their physicochemical properties, which are in turn determined by their molecular structure. jocpr.com

The development of a QSAR model typically involves several steps:

Data Set Preparation: A series of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. This set is usually divided into a training set for model development and a test set for model validation. jocpr.com

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies)

Steric descriptors: (e.g., molecular volume, surface area, shape indices)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using the test set of compounds that were not used in its development. jocpr.com

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of indole and 7-azoindole derivatives to understand the structural requirements for their inhibitory activity against specific protein targets. nih.gov Such studies can reveal that features like electropositive groups or bulky substituents in certain regions of the molecule enhance biological activity, while other features may be detrimental. nih.govresearchgate.net These insights provide valuable guidelines for the rational design of new, more potent derivatives of this compound. researchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ajol.infobiointerfaceresearch.com It is a crucial tool in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. niscpr.res.in

The docking process involves two main components:

Sampling Algorithm: This explores the vast conformational space of the ligand and its possible orientations within the protein's binding site.

Scoring Function: This evaluates each generated pose and estimates the binding affinity (e.g., in kcal/mol), ranking the different binding modes. biointerfaceresearch.com

For a derivative of this compound, molecular docking can:

Identify Potential Binding Poses: It can predict how the molecule fits into the active site or an allosteric site of a target protein. sci-hub.se

Predict Binding Affinity: The docking score provides an estimate of how strongly the ligand binds to the protein. scielo.br

Elucidate Key Interactions: Analysis of the best-ranked docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.net

Following a docking study, molecular dynamics (MD) simulations are often performed on the predicted ligand-protein complex. scielo.brresearchgate.net These simulations provide a more dynamic and realistic view of the interaction by incorporating the flexibility of both the ligand and the protein in a simulated physiological environment. MD simulations can assess the stability of the docked pose over time and calculate binding free energies with greater accuracy using methods like MM/PBSA or MM/GBSA. niscpr.res.inscielo.br

For example, docking studies on indole derivatives have been used to identify them as potential inhibitors for various protein targets. sci-hub.se The results from these simulations can guide the design of new this compound derivatives with improved binding affinity and selectivity by suggesting modifications that enhance favorable interactions or remove unfavorable ones. researchgate.net

Advanced Spectroscopic and Structural Characterization of 7 Methylindole and Its Analogues

Vibrational Spectroscopy Applications (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 7-Methylindole and its analogues. spectroscopyonline.com These complementary methods provide detailed information about the vibrational modes of the molecule, which are sensitive to its geometry, bonding, and intermolecular interactions. spectroscopyonline.comresearchgate.net

Infrared (IR) Spectroscopy:

FTIR spectroscopy of this compound reveals characteristic absorption bands corresponding to specific functional groups and vibrational motions within the molecule. nih.gov The spectrum of this compound has been recorded using various techniques, including KBr pellets, Attenuated Total Reflectance (ATR), and in the vapor phase. nih.gov The N-H stretching vibration in indole (B1671886) and its derivatives typically appears as a sharp peak in the region of 3500-3300 cm⁻¹, a characteristic feature for indoles that are unsubstituted at the nitrogen atom. researchgate.net

Raman Spectroscopy:

The application of vibrational spectroscopy extends to studying the interactions of indole derivatives with other molecules. For instance, IR dip spectroscopy has been used to characterize the hydrogen-bonding topologies of clusters of indole and methylindoles with water molecules. acs.org This technique, combined with resonant two-photon ionization (R2PI), allows for the detailed investigation of solvation structures around the indole core. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its analogues, providing atom-level information about the molecular framework. Both ¹H and ¹³C NMR are routinely used to elucidate the connectivity and electronic environment of the atoms within the molecule. journals.co.za

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound displays distinct signals for each of the protons in the molecule, with their chemical shifts and coupling patterns providing crucial structural information. chemicalbook.com The chemical shifts of the protons are influenced by the electron density of their local environment. For instance, the protons on the aromatic rings will have different chemical shifts compared to the methyl group protons. Data for 1-methylindole (B147185) shows characteristic chemical shifts for the protons at various positions of the indole ring. researchgate.net

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound provides information on the carbon skeleton of the molecule. nih.gov Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and bonding environment. For example, the ¹³C NMR data for 1-methylindole shows distinct peaks for each of the nine carbon atoms. researchgate.net

NMR spectroscopy is also sensitive to the substitution pattern on the indole ring. Studies on a series of 1-substituted indoles have shown that the chemical shifts of the ring carbon atoms are dependent on the nature of the substituent at the nitrogen atom. journals.co.za This sensitivity allows for the detailed characterization of various indole analogues. Furthermore, advanced NMR techniques can be combined with powder X-ray diffraction in a process known as NMR crystallography for the structure determination of powdered molecular organic solids. rsc.org

Mass Spectrometry Techniques for Identification, Fragmentation Analysis, and Pathway Studies

Mass spectrometry (MS) is a fundamental analytical technique for the identification and structural elucidation of this compound and its derivatives. It provides information on the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its identity and deduce its structure.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 131.17 g/mol . nih.govnist.gov The fragmentation pattern observed in the mass spectrum provides valuable information about the stability of different parts of the molecule. For this compound, a prominent peak is observed at m/z 130. nih.gov The study of fragmentation routes of various indole derivatives helps in understanding their structural characteristics. scirp.org For instance, the loss of a methyl radical followed by carbon monoxide is a characteristic fragmentation for acetylated indoles, and the elimination of HCN is a known fragmentation pathway for the indole ring itself. scirp.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for analyzing complex mixtures containing indole derivatives. nih.gov This technique has been used to identify and quantify nitrogen-containing compounds, including indoles, in various samples. sigmaaldrich.com

Recent studies have utilized mass spectrometry to investigate metabolic pathways involving indole derivatives. For example, a strategy based on mass spectrometry fragmentation and known metabolic pathways was developed to discover trace indole derivatives during the aging process of certain natural products. preprints.org Furthermore, selected ion flow tube mass spectrometry (SIFT-MS) has been employed for the real-time analysis of volatile compounds like indole and methylindoles. researchgate.net This technique is particularly useful for differentiating between isomers, as the reaction with certain precursor ions can lead to unique product ions for different methylindole isomers. researchgate.net

The mass spectra of various analogues, such as 3-Benzoyl-7-methylindole and this compound-3-yl-glyoxylisopropylamide, have also been documented, aiding in their identification as designer drug precursors or in other contexts. spectrabase.comspectrabase.com

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and crystallography are the definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its analogues. americanpharmaceuticalreview.comresearchgate.net These techniques provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the crystal packing and physical properties of the compound.

The lattice energies of indole derivatives, including this compound, have been calculated using DFT-D3 periodic calculations, providing insights into the stability of the crystal structures. acs.org The difference in lattice energy between indole and the isostructural this compound is attributed to the more stabilizing nature of a specific dimer interaction in the latter. acs.org

The crystal structures of several analogues of this compound have also been elucidated. For example, 7-Methylisatin crystallizes in the monoclinic space group P 1 2₁/n 1. nih.gov The crystal structure of 7-Methyl-indole-3-acetic acid has been determined to be in the monoclinic space group P 1 2₁/c 1. crystallography.net These crystallographic studies reveal the influence of different substituents on the crystal packing and intermolecular interactions.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline form of a powdered sample and is particularly useful for phase purity assessment. americanpharmaceuticalreview.com

Crystallographic Data for this compound and its Analogues:

| Compound | Space Group | Cell Parameters |

| This compound | Pna2₁ | a = 9.3176 Å, b = 5.2878 Å, c = 14.2479 Å, α = β = γ = 90° nih.govacs.org |

| This compound | P2₁/c | a = 14.283 Å, b = 5.3045 Å, c = 9.3195 Å, β = 90.005° iucr.org |

| 7-Methylisatin | P 1 2₁/n 1 | a = 7.8114 Å, b = 3.8832 Å, c = 24.362 Å, β = 99.055° nih.gov |

| 7-Methyl-indole-3-acetic acid | P 1 2₁/c 1 | a = 19.353 Å, b = 5.074 Å, c = 10.275 Å, β = 109° crystallography.net |

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy) for Morphological Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the surface morphology and internal structure of materials at high resolution. While specific studies focusing solely on the electron microscopy of pure this compound are not prevalent in the provided search results, the application of these techniques to related systems demonstrates their utility in materials science and biological contexts involving indole derivatives.

In a study on indole analogue crystals, ex situ electron microscopy was used to confirm that crystal sizes were in the order of tens of nanometers after ball mill grinding experiments. acs.org This indicates the utility of electron microscopy in characterizing the size and morphology of crystalline particles.

In biological research, electron microscopy has been used to study the effects of indole and its derivatives. For example, SEM has been employed to observe the surface morphology of bacteria that degrade methylindole. frontiersin.orgmdpi.com In another study, TEM was used to analyze the morphology of Chlamydia trachomatis inclusions within human endocervical cells, providing insights into the bacterial growth patterns. nih.gov These examples highlight how electron microscopy can provide crucial morphological information in studies where indole compounds play a role. The techniques could be similarly applied to characterize the morphology of this compound crystals, thin films, or nanoparticles, providing information on their shape, size distribution, and surface features. hawaii.edu

UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis absorption and fluorescence spectroscopy are key techniques for investigating the electronic properties of this compound and its analogues. These methods provide information about the electronic transitions between different energy levels within the molecule.

The UV absorption spectrum of indole and its derivatives is characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ. psu.edu The position and intensity of these bands are sensitive to the substitution pattern on the indole ring and the polarity of the solvent. core.ac.ukmcbu.edu.tr

A study on various methylindoles, including this compound, showed that its photophysical behavior differs from that of indole and other methylindoles like 1-, 2-, 3-, and 6-methylindole. psu.edu This suggests that the position of the methyl group significantly influences the electronic structure and excited-state properties. psu.edu The electronic absorption spectra of a series of substituted indoles have been studied to quantitatively assess the effect of substituents on their electronic characteristics. core.ac.uk

The fluorescence spectra of indole derivatives also provide valuable information about their excited states. For instance, the emission spectrum of indole can be structureless or structured depending on the solvent and temperature, which is related to the nature of the emitting electronic state. psu.edu

Recent research has employed both experimental and computational methods to study the absorption and emission characteristics of n-methylindoles (n=1-7). mcbu.edu.tr Experimental UV-Vis and fluorescence spectra were recorded in different solvents, and theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) were performed to interpret the experimental data. mcbu.edu.tr This combined approach allows for a detailed understanding of solvatochromic shifts and the nature of the underlying vibronic transitions. mcbu.edu.tr

High-resolution rotational spectra of the seven singly methylated indoles have also been recorded, providing precise information about the electronic environment of the nitrogen atom and the barriers to internal rotation of the methyl group. acs.orgresearchgate.net

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry)